REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH2:13][C:14]#[N:15])[CH2:10][C:11]#[N:12])[CH:6]=[CH:7][CH:8]=1.[OH2:16].[OH:17]O.C(=O)([O-])[O-].[Na+].[Na+]>CC(C)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]([CH2:10][C:11]([NH2:12])=[O:17])[CH2:13][C:14]([NH2:15])=[O:16])[CH:6]=[CH:7][CH:8]=1 |f:3.4.5|
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(CC#N)CC#N
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Type
|
CUSTOM
|
Details
|
This solution is stirred in an ice-bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
according to Preparation A, Part 3
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
WAIT
|
Details
|
to stand at room temperature over night
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated to a volume of about 125 ml
|
Type
|
TEMPERATURE
|
Details
|
The residue is cooled
|
Type
|
CUSTOM
|
Details
|
the resulting crystalline precipitate is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(CC(=O)N)CC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |